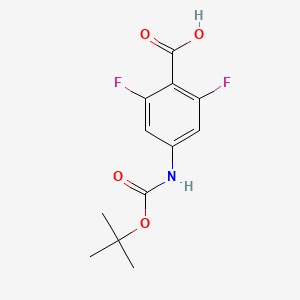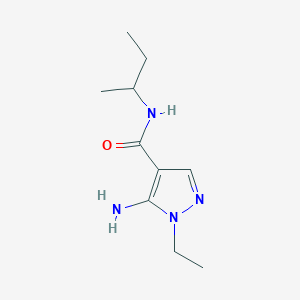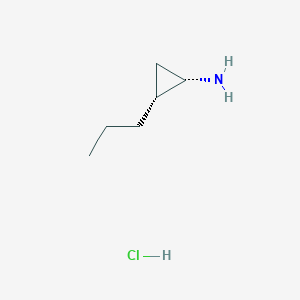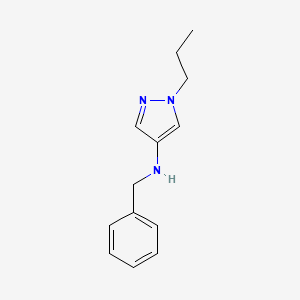![molecular formula C10H19N3O B11734560 (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a propyl group and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学研究应用
(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- (2-methoxyethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- (2-methoxyethyl)[(1-butyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and methoxyethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
2-methoxy-N-[(1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H19N3O/c1-3-5-13-9-10(8-12-13)7-11-4-6-14-2/h8-9,11H,3-7H2,1-2H3 |
InChI 键 |
ZXNRCGJZBQYPCD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)CNCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)


![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)

